molecular formula C14H11N5O3 B063392 1,3-dimethyl-11H-purino[8,7-b]quinazoline-2,4,6-trione CAS No. 169692-29-9

1,3-dimethyl-11H-purino[8,7-b]quinazoline-2,4,6-trione

Cat. No. B063392
CAS RN: 169692-29-9
M. Wt: 297.27 g/mol
InChI Key: JANRJYXIXYWRNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-dimethyl-11H-purino[8,7-b]quinazoline-2,4,6-trione, also known as febuxostat, is a non-purine selective inhibitor of xanthine oxidase. It is commonly used to treat hyperuricemia and gout. Febuxostat has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.

Mechanism Of Action

Febuxostat works by inhibiting the enzyme xanthine oxidase, which is responsible for the conversion of hypoxanthine to xanthine and then to uric acid. By inhibiting this enzyme, 1,3-dimethyl-11H-purino[8,7-b]quinazoline-2,4,6-trione reduces the production of uric acid, which can help to prevent the formation of uric acid crystals and the development of gout.
Biochemical and Physiological Effects:
Febuxostat has been shown to effectively lower serum uric acid levels in patients with hyperuricemia and gout. It has also been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of other conditions, such as cardiovascular disease and chronic kidney disease.

Advantages And Limitations For Lab Experiments

One advantage of using 1,3-dimethyl-11H-purino[8,7-b]quinazoline-2,4,6-trione in lab experiments is its well-established mechanism of action and safety profile. However, one limitation is that it may not be effective in all patients, particularly those with severe gout or kidney disease.

Future Directions

There are several areas of future research that could be explored in relation to 1,3-dimethyl-11H-purino[8,7-b]quinazoline-2,4,6-trione. One area of interest is the potential use of 1,3-dimethyl-11H-purino[8,7-b]quinazoline-2,4,6-trione in the treatment of other conditions, such as cardiovascular disease and chronic kidney disease. Additionally, further research could be done to investigate the potential anti-inflammatory and antioxidant effects of 1,3-dimethyl-11H-purino[8,7-b]quinazoline-2,4,6-trione, as well as its effects on other biochemical pathways. Finally, more research could be done to identify potential biomarkers for 1,3-dimethyl-11H-purino[8,7-b]quinazoline-2,4,6-trione response, which could help to personalize treatment for patients with hyperuricemia and gout.

Synthesis Methods

Febuxostat is typically synthesized by reacting 2-aminobenzophenone with 4-tert-butyl-2,6-dimethyl-3,5-dinitrophenol, followed by reduction with sodium dithionite. The resulting compound is then treated with sodium hydroxide to form 1,3-dimethyl-11H-purino[8,7-b]quinazoline-2,4,6-trione.

Scientific Research Applications

Febuxostat has been widely studied for its potential therapeutic applications in the treatment of hyperuricemia and gout. It has also been investigated for its potential use in the treatment of other conditions, such as cardiovascular disease and chronic kidney disease. Additionally, 1,3-dimethyl-11H-purino[8,7-b]quinazoline-2,4,6-trione has been studied for its potential anti-inflammatory and antioxidant effects.

properties

CAS RN

169692-29-9

Product Name

1,3-dimethyl-11H-purino[8,7-b]quinazoline-2,4,6-trione

Molecular Formula

C14H11N5O3

Molecular Weight

297.27 g/mol

IUPAC Name

1,3-dimethyl-11H-purino[8,7-b]quinazoline-2,4,6-trione

InChI

InChI=1S/C14H11N5O3/c1-17-10-9(12(21)18(2)14(17)22)19-11(20)7-5-3-4-6-8(7)15-13(19)16-10/h3-6H,1-2H3,(H,15,16)

InChI Key

JANRJYXIXYWRNZ-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C(=O)C4=CC=CC=C4NC3=N2

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C(=O)C4=CC=CC=C4NC3=N2

synonyms

Purino[8,7-b]quinazoline-2,4,6(1H,3H,11H)-trione, 1,3-dimethyl- (9CI)

Origin of Product

United States

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